ZAC Antagonist Activity: Structural Determinants in N-(Thiazol-2-yl)-benzamide Analogs
The N-(thiazol-2-yl)-benzamide scaffold has been validated as a selective ZAC antagonist pharmacophore. The reference compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) exhibits an IC₅₀ of 1–3 μM against Zn²⁺-evoked ZAC currents in Xenopus oocytes and shows no significant activity at 5-HT₃A, α₃β₄ nACh, α₁β₂γ₂S GABAᴀ, or α₁ glycine receptors at 30 μM [1]. The target compound introduces a 4-butylphenyl acetamide side chain instead of a 3-fluorobenzamide, which is anticipated to modify both potency and subtype selectivity based on structure-activity relationship (SAR) trends observed across 61 analogs in the same study.
| Evidence Dimension | ZAC antagonism potency |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for this specific compound |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC₅₀ = 1–3 μM vs Zn²⁺-evoked ZAC currents |
| Quantified Difference | Not determinable from current evidence |
| Conditions | Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing human ZAC; Zn²⁺ (1 mM) as agonist |
Why This Matters
The ZAC antagonist activity of the parent scaffold is confirmed, but the actual potency of this specific analog remains uncharacterized; procurement decisions should be based on the need to empirically profile this particular substitution pattern.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. doi: 10.1016/j.bcp.2021.114782. View Source
